molecular formula C11H9NO6 B12860920 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-acetic acid

2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-acetic acid

Katalognummer: B12860920
Molekulargewicht: 251.19 g/mol
InChI-Schlüssel: WTODCBVBQJYTCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-acetic acid is a complex organic compound with the molecular formula C11H9NO6 and a molecular weight of 251.19 g/mol . This compound belongs to the benzoxazole family, which is known for its diverse applications in medicinal and industrial chemistry.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). Reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Wirkmechanismus

The mechanism of action of 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-acetic acid include other benzoxazole derivatives, such as:

Uniqueness

What sets this compound apart from other similar compounds is its specific molecular structure, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Eigenschaften

Molekularformel

C11H9NO6

Molekulargewicht

251.19 g/mol

IUPAC-Name

2-[6-(carboxymethyl)-1,3-benzoxazol-2-yl]-2-hydroxyacetic acid

InChI

InChI=1S/C11H9NO6/c13-8(14)4-5-1-2-6-7(3-5)18-10(12-6)9(15)11(16)17/h1-3,9,15H,4H2,(H,13,14)(H,16,17)

InChI-Schlüssel

WTODCBVBQJYTCS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1CC(=O)O)OC(=N2)C(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.